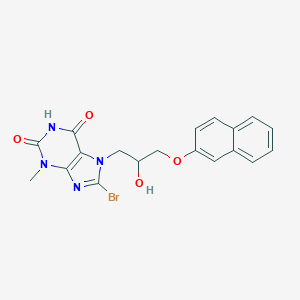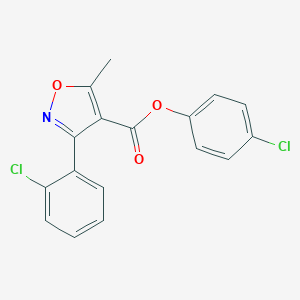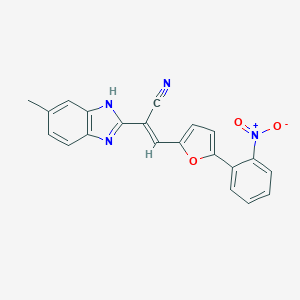
8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H17BrN4O4 and its molecular weight is 445.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application of Dihydroxynaphthalene
Research into the synthesis and application of dihydroxynaphthalene provides insight into the chemical manipulation of naphthalene derivatives, which could be relevant to the synthesis of complex compounds like the one . Dihydroxynaphthalene is synthesized through various routes, including alkaline fusion and photocatalytic oxidation, demonstrating the versatility and eco-friendly approaches available for creating complex naphthalene-based structures (Zhang, 2005).
Naphthalene Derivatives in Environmental and Health Sciences
The study of naphthalene derivatives extends into environmental and health sciences, focusing on biodegradation pathways and the toxicological impact of these compounds. For instance, advances in naphthalene degradation by Pseudomonas putida ND6 highlight the potential for microbial remediation of naphthalene-related pollutants, indicating the environmental relevance of naphthalene derivatives (Song et al., 2018).
Analytical Methods for Drug Determination
The development of sensitive and specific analytical methods for drug determination, such as the high-performance thin-layer chromatography assay method for linagliptin, underscores the importance of analytical chemistry in drug development and quality control. This research area might offer methodologies applicable to the analysis and characterization of complex compounds like "8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" (Rode & Tajne, 2021).
Propiedades
IUPAC Name |
8-bromo-7-(2-hydroxy-3-naphthalen-2-yloxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O4/c1-23-16-15(17(26)22-19(23)27)24(18(20)21-16)9-13(25)10-28-14-7-6-11-4-2-3-5-12(11)8-14/h2-8,13,25H,9-10H2,1H3,(H,22,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVWXKNAUFMHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC4=CC=CC=C4C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenyloctanamide](/img/structure/B415196.png)

![3-hexyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415200.png)

![2,2-Dimethyl-5-(5-methyl-furan-2-yl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B415202.png)
![5-amino-3-[1-cyano-2-(4-isopropylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415203.png)
![5-amino-3-[(Z)-1-cyano-2-(thiophen-2-yl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415204.png)
![1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415205.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B415207.png)
![5-amino-3-[2-(4-chlorophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415209.png)


![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415214.png)
![4-Isopropylbenzaldehyde [4-(4-fluoroanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415217.png)